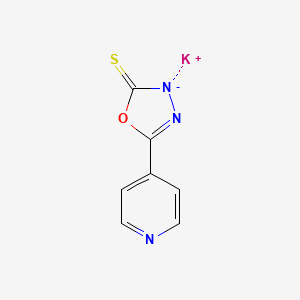![molecular formula C20H13N3O2 B8047715 2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B8047715.png)
2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridyl group attached to an anthra[1,2-d]imidazole core, which is further substituted with dione groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.
化学反応の分析
Types of Reactions
2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.
科学的研究の応用
2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
2-(2-Pyridyl)imidazole: Another pyridyl-imidazole derivative with similar structural features but different substitution patterns.
Anthraquinone derivatives: Compounds with a similar anthraquinone core but lacking the imidazole and pyridyl groups.
Imidazole-containing compounds: A broad class of compounds featuring the imidazole ring, used in various applications.
Uniqueness
2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione is unique due to its specific combination of the pyridyl group, imidazole ring, and anthraquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
2-pyridin-4-yl-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-18-12-3-1-2-4-13(12)19(25)16-14(18)5-6-15-17(16)23-20(22-15)11-7-9-21-10-8-11/h1-10,12-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIWHOAKHULIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C=C1)C(=O)C3=C(C2=O)C=CC4=C3N=C(N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide](/img/structure/B8047660.png)
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)
![(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8047670.png)



![Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate](/img/structure/B8047701.png)
![N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B8047709.png)



